molecular formula C8H6ClN3 B2628117 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile CAS No. 1824345-60-9

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Cat. No.: B2628117
CAS No.: 1824345-60-9
M. Wt: 179.61
InChI Key: QPZGGEHIEOWBQG-UHFFFAOYSA-N
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Description

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is a heterocyclic compound with the molecular formula C8H6ClN3. It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3-position, a cyclopropyl group at the 6-position, and a cyano group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-6-cyclopropylpyridazine with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methylpyridazine-4-carbonitrile
  • 3-Chloro-6-phenylpyridazine-4-carbonitrile
  • 3-Chloro-6-ethylpyridazine-4-carbonitrile

Uniqueness

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of derivatives with potentially enhanced biological activity or material properties .

Biological Activity

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (CAS Number: 1824345-60-9) is a heterocyclic compound characterized by a pyridazine ring with a chlorine atom at the 3-position, a cyclopropyl group at the 6-position, and a cyano group at the 4-position. Its unique structure imparts distinct steric and electronic properties, making it an interesting subject for various scientific applications, particularly in medicinal chemistry and biological studies.

  • Molecular Formula : C8H6ClN3
  • Molecular Weight : 181.60 g/mol
  • Structure :
    • Chlorine atom at position 3
    • Cyclopropyl group at position 6
    • Cyano group at position 4

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes reacting 3-chloro-6-cyclopropylpyridazine with cyanogen bromide in the presence of a base like triethylamine in organic solvents such as dichloromethane.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's structural features may enhance its binding affinity, potentially leading to modulation of biological pathways. However, detailed studies elucidating the exact mechanisms remain limited.

Research Findings

Current literature on the biological activity of this compound is sparse. Preliminary studies suggest potential applications in:

  • Antimicrobial Activity : Initial assessments indicate that compounds within the pyridazine class may exhibit antimicrobial properties, although specific data on this compound is lacking.
  • Anticancer Properties : Given its structural characteristics, there is speculation about its potential efficacy against certain cancer cell lines, but further empirical data is required.

Case Studies and Experimental Data

Study Type Description
CCCSEvaluates treatment efficacy through a series of consecutively encountered cases. Useful for establishing reliability in clinical interventions.

Applications in Scientific Research

This compound has potential applications in several fields:

  • Medicinal Chemistry : As a building block for synthesizing pharmaceutical agents targeting specific biological pathways.
  • Material Science : In developing novel materials with unique electronic or optical properties due to its heterocyclic nature.
  • Biological Studies : Investigating its biological activity can lead to discoveries related to antimicrobial and anticancer properties.

Properties

IUPAC Name

3-chloro-6-cyclopropylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-6(4-10)3-7(11-12-8)5-1-2-5/h3,5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZGGEHIEOWBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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